tert-Butyl 5-(4-azidobenzamido)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(4-azidobenzamido)pentanoate is a chemical compound with a complex structure that includes an azido group attached to a benzamido moiety, which is further connected to a pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4-azidobenzamido)pentanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with tert-butyl bromoacetate to form tert-butyl 4-aminobenzoate. This intermediate is then reacted with pentanoic acid to form tert-butyl 5-(4-aminobenzamido)pentanoate. Finally, the azido group is introduced by reacting the compound with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4-azidobenzamido)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.
Major Products Formed
Amine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(4-azidobenzamido)pentanoate is used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile intermediate for various organic reactions, including click chemistry.
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be conjugated with fluorescent dyes or other tags, allowing researchers to study biological processes at the molecular level.
Medicine
In medicine, this compound is explored for its potential in drug development. Its ability to form stable triazole rings through click chemistry makes it a valuable tool for designing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-azidobenzamido)pentanoate involves its ability to undergo click chemistry reactions. The azido group reacts with alkynes to form triazole rings, which are stable and bioorthogonal. This property is exploited in various applications, including drug development and biomolecule labeling.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-(4-aminobenzamido)pentanoate: Similar structure but with an amino group instead of an azido group.
tert-Butyl 5-(4-nitrobenzamido)pentanoate: Similar structure but with a nitro group instead of an azido group.
Uniqueness
tert-Butyl 5-(4-azidobenzamido)pentanoate is unique due to its azido group, which provides distinct reactivity compared to its amino and nitro counterparts. The azido group enables the compound to participate in click chemistry, making it highly valuable for applications requiring bioorthogonal reactions.
Properties
IUPAC Name |
tert-butyl 5-[(4-azidobenzoyl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-14(21)6-4-5-11-18-15(22)12-7-9-13(10-8-12)19-20-17/h7-10H,4-6,11H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQDYZBSLVDQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.